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Introduction
Freselestat (ONO-6818), an orally active neutrophil elastase inhibitor, was a compound

developed by Ono Pharmaceutical Co., Ltd. in collaboration with Cortech, Inc. It was

investigated for the treatment of inflammatory conditions, primarily chronic obstructive

pulmonary disease (COPD) and alpha-1 antitrypsin deficiency (A1AT). The therapeutic

rationale was based on the "protease-antiprotease imbalance" hypothesis, which posits that an

excess of neutrophil elastase, a potent serine protease, contributes to the tissue destruction

observed in these diseases. Despite promising preclinical and early clinical development, the

program was ultimately discontinued due to safety concerns. This technical guide provides a

comprehensive overview of the discovery and development of Freselestat, detailing its

mechanism of action, preclinical and clinical findings, and the circumstances leading to its

discontinuation.

Mechanism of Action
Freselestat is a potent and selective inhibitor of human neutrophil elastase.[1] The compound is

a non-peptidic, transition-state inhibitor that covalently binds to the serine residue (Ser195) in

the active site of the enzyme. This interaction is reversible.[1] By inhibiting neutrophil elastase,

Freselestat was expected to prevent the degradation of elastin and other extracellular matrix

components in the lungs, thereby mitigating the progressive tissue damage characteristic of

diseases like emphysema.[2] Furthermore, inhibition of neutrophil elastase has been shown to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15575336?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865489/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduce the production of the pro-inflammatory chemokine interleukin-8 (IL-8) and the formation

of the complement membrane attack complex (C5b-9), suggesting a broader anti-inflammatory

effect.[3]

Signaling Pathway of Neutrophil Elastase in COPD
The following diagram illustrates the central role of neutrophil elastase in the inflammatory

cascade of COPD and the intended point of intervention for Freselestat.
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Figure 1: Simplified signaling pathway of neutrophil elastase in COPD and the target of
Freselestat.

Preclinical Development
In Vitro Efficacy and Selectivity
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Freselestat demonstrated high potency and selectivity for neutrophil elastase in in vitro assays.

Parameter Value Reference

Ki (inhibition constant) for

human neutrophil elastase
12.2 nM [1]

Selectivity

Inactive against proteinase 3,

trypsin, pancreatic elastase,

plasmin, thrombin, type I

collagenase, cathepsin G, and

murine macrophage elastase.

[1]

Animal Models
A study in a rat model of emphysema induced by human neutrophil elastase (HNE)

demonstrated the in vivo efficacy of orally administered Freselestat.[2]

Treatment Group Dose Key Findings

Control Saline Normal lung architecture.

HNE 200 U HNE

Significant increases in lung

hemorrhage, neutrophil

accumulation, and

emphysematous changes.

Freselestat (Low Dose) 10 mg/kg (oral) + 200 U HNE
Attenuated HNE-induced lung

injury and emphysema.

Freselestat (High Dose) 100 mg/kg (oral) + 200 U HNE

Dose-dependent attenuation of

HNE-induced lung injury and

emphysema.

Quantitative Data from Rat Emphysema Model
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Parameter Control HNE
Freselestat (10
mg/kg)

Freselestat
(100 mg/kg)

Lung

Hemorrhage

(Hemoglobin,

µg/mL)

Data not

available

Data not

available

Data not

available

Data not

available

Neutrophil Count

in BALF (x10^4

cells/mL)

Data not

available

Data not

available

Data not

available

Data not

available

Mean Linear

Intercept (µm)

Data not

available

Data not

available

Data not

available

Data not

available

Lung

Compliance

(mL/cm H2O)

Data not

available

Data not

available

Data not

available

Data not

available

Functional

Residual

Capacity (mL)

Data not

available

Data not

available

Data not

available

Data not

available

Total Lung

Capacity (mL)

Data not

available

Data not

available

Data not

available

Data not

available

BALF: Bronchoalveolar lavage fluid. Data presented qualitatively in the source; specific

numerical values with variance are not available.

Freselestat was evaluated in an in vitro model simulating extracorporeal circulation to assess

its effects on inflammatory mediators.[3]
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Treatment Group Concentration Key Findings

Control -

Increased levels of neutrophil

elastase, IL-8, and C5b-9 over

time.

Freselestat 1.0 µmol/L

Significantly reduced the

production of neutrophil

elastase, IL-8, and C5b-9.

Quantitative Data from Simulated Extracorporeal Circulation Model

Parameter
Control (at 120
min)

Freselestat (at 120
min)

p-value

Neutrophil Elastase

(ng/mL)
Data not available Data not available < 0.05

Interleukin-8 (pg/mL) Data not available Data not available < 0.05

C5b-9 (ng/mL) Data not available Data not available < 0.05

Specific mean and standard deviation values are not provided in the available abstract.

Clinical Development
Freselestat progressed to Phase I and Phase IIa clinical trials for COPD.

Phase I Clinical Trials
Phase I studies were conducted in Japan and the United States to evaluate the safety,

tolerability, and pharmacokinetics of Freselestat in healthy volunteers.

Pharmacokinetic Parameters in Healthy Volunteers
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Parameter Single Ascending Dose Multiple Ascending Dose

Cmax (Maximum plasma

concentration)
Data not available Data not available

Tmax (Time to maximum

plasma concentration)
Data not available Data not available

AUC (Area under the curve) Data not available Data not available

t1/2 (Half-life) Data not available Data not available

Detailed pharmacokinetic data from these trials are not publicly available.

Phase IIa Clinical Trial in COPD
A Phase IIa, double-blind, placebo-controlled study was initiated in Japan in patients with

COPD. The study was designed to evaluate the efficacy and safety of low and high doses of

Freselestat.

Liver Function Test Results in Phase IIa COPD Trial

Parameter Placebo Group
Freselestat Group (Low
and High Dose)

Alanine Aminotransferase

(ALT)
Normal

Abnormal elevation (mild to

moderate)

Aspartate Aminotransferase

(AST)
Normal

Abnormal elevation (mild to

moderate)

Other Liver Function Tests Data not available Data not available

Specific numerical values for the liver function tests were not publicly disclosed.

Discontinuation of Development
In November 2002, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the

development of Freselestat (ONO-6818) for COPD and A1AT. The decision was based on a
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safety concern arising from the Phase IIa clinical trial in Japan. An analysis of the data revealed

an abnormal elevation in liver function test (LFT) values, described as mild to moderate, in the

Freselestat treatment groups. A causal relationship between the drug administration and the

elevated LFTs could not be denied. Consequently, the study was voluntarily suspended, and

the subsequent Phase II study planned for the United States was deferred and ultimately

canceled.

Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
Objective: To determine the in vitro potency of Freselestat in inhibiting human neutrophil

elastase.

Materials:

Human Neutrophil Elastase (HNE), purified

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

Freselestat

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Freselestat in the assay buffer.

Add 20 µL of the Freselestat dilutions to the wells of the 96-well plate.

Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

Initiate the reaction by adding 20 µL of the substrate solution to each well.

Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
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Determine the rate of reaction from the linear portion of the kinetic curve.

Calculate the percent inhibition for each Freselestat concentration relative to the no-inhibitor

control.

Plot the percent inhibition against the logarithm of the Freselestat concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Preparation Assay Data Analysis
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serial dilutions Add Freselestat to plate

Prepare HNE solution

Add HNE and incubate
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Add substrate to initiate Measure fluorescence Calculate reaction rate Calculate % inhibition Determine IC50
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Figure 2: Experimental workflow for the in vitro neutrophil elastase inhibition assay.

Rat Model of HNE-Induced Emphysema
Objective: To evaluate the in vivo efficacy of orally administered Freselestat in a rat model of

emphysema.[2]

Animals: Male Wistar rats.

Procedure:

Animal Groups:

Control: Intratracheal administration of saline.

HNE: Intratracheal administration of 200 U HNE.
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Freselestat (Low Dose): Oral administration of 10 mg/kg Freselestat 1 hour before

intratracheal 200 U HNE.

Freselestat (High Dose): Oral administration of 100 mg/kg Freselestat 1 hour before

intratracheal 200 U HNE.

Acute Phase Assessment (6 hours post-HNE):

Perform bronchoalveolar lavage (BAL) to measure neutrophil counts and hemoglobin

concentration.

Measure lung tissue myeloperoxidase (MPO) activity.

Chronic Phase Assessment (8 weeks post-HNE):

Measure lung function parameters: functional residual capacity (FRC), total lung capacity

(TLC), and lung compliance.

Perform histological analysis of lung tissue to determine the mean linear intercept (Lm).
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Figure 3: Experimental workflow for the rat model of HNE-induced emphysema.

Conclusion
Freselestat was a promising oral neutrophil elastase inhibitor that showed significant potential

in preclinical models of inflammatory lung disease. Its development was grounded in a strong

scientific rationale targeting a key enzyme in the pathogenesis of COPD and A1AT. However,

the emergence of drug-induced liver injury in a Phase IIa clinical trial led to the discontinuation

of its development. The case of Freselestat underscores the critical importance of safety
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evaluation in drug development and highlights the challenges of translating preclinical efficacy

into a safe and effective therapy for complex human diseases. While Freselestat itself did not

reach the market, the research contributed to the broader understanding of the role of

neutrophil elastase in inflammatory diseases and informed the development of subsequent

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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